(2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
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Description
(2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16BrClN2O2 and its molecular weight is 395.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
A related compound, pf-06815345, is known to selectively inhibit pcsk9 protein synthesis . PCSK9 is a protein that regulates the number of low-density lipoprotein receptors (LDLR) on the surface of cells.
Mode of Action
This active drug then selectively inhibits PCSK9 protein synthesis .
Biochemical Pathways
The inhibition of pcsk9 protein synthesis by the related compound pf-06815345 would affect the ldlr pathway . This could lead to an increase in the number of LDLR on the cell surface, enhancing the removal of LDL cholesterol from the bloodstream .
Pharmacokinetics
. It is converted to its active drug by liver carboxyesterase (CES1), and its liver active drug concentration was found to be 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The related compound pf-06815345’s action results in the selective inhibition of pcsk9 protein synthesis . This could potentially lead to an increase in the number of LDLR on the cell surface, enhancing the removal of LDL cholesterol from the bloodstream .
Properties
IUPAC Name |
(2-bromophenyl)-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c18-14-5-2-1-4-13(14)17(22)21-10-7-12(8-11-21)23-16-15(19)6-3-9-20-16/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCODLAIFLRHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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